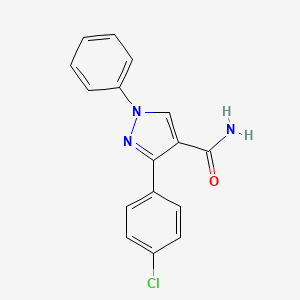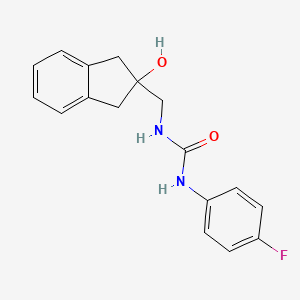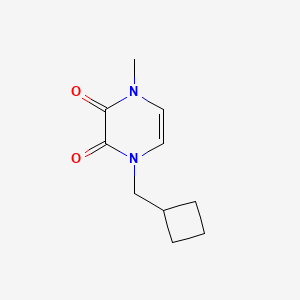
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a derivative of the 1H-pyrazole class, which is known for its biological activity and potential therapeutic applications. The presence of the chlorophenyl group suggests that the compound may exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related 1H-pyrazole derivatives often involves the reaction of appropriate hydrazines with enones or enone equivalents, followed by cyclization to form the pyrazole ring. For example, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by condensation/cyclization of a chlorothiophene enone with (3-chlorophenyl)hydrazine hydrochloride . Similarly, the synthesis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved specification and transamidation of ester-functionalized pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods and, in some cases, crystallographic techniques. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray crystallography, which provided detailed information about the molecular geometry . Density functional theory (DFT) calculations are also commonly used to predict the molecular geometry and vibrational frequencies, as seen in the study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of the corresponding carboxamide, demonstrating the potential for functionalization at the carboxamide position . The presence of electron-withdrawing groups such as chlorophenyl may affect the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including "3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide," can be influenced by their molecular structure. For instance, the presence of chlorophenyl groups can impact the compound's lipophilicity, which is important for its interaction with biological targets. The vibrational spectra, HOMO-LUMO gap, and molecular electrostatic potential are key parameters that can be studied to understand the properties of these compounds . Additionally, the compound's potential for forming hydrogen bonds and its crystal packing can be analyzed through X-ray crystallography and DFT calculations .
Relevant Case Studies
Several studies have explored the biological activity of pyrazole derivatives. For example, compounds with selectivity for cannabinoid receptors have been synthesized and evaluated, with some showing high affinity and inverse agonist activity . Molecular docking studies have also been conducted to predict the interaction of pyrazole derivatives with biological targets, such as kinesin spindle protein (KSP), which could suggest potential inhibitory activity . These case studies highlight the importance of pyrazole derivatives in drug discovery and development.
Scientific Research Applications
Synthesis and Computational Studies
The chemical compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been synthesized through a protocol involving specification and transamidation of ester-functionalized pyrazoles. This method provides a way to optimize the inhibition of protein kinases by adjusting appendages on the pyrazole scaffold. Computational design and simulation analyses of this compound predict its potential as a candidate drug, helping to identify its properties, effects on the human body, and implications for regulatory mechanisms and biochemical pathways (Singh et al., 2009).
Optical and Material Properties
Another study focused on the structural properties and applications of pyrazoline derivatives, including compounds similar to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. By modifying the substituent in the phenyl ring, researchers were able to tune the physical properties of these compounds, affecting their fluorescence, non-linear optical properties, and mesogenic behavior. This versatility indicates potential applications in materials science, particularly in the development of optical materials with specific fluorescence and liquid crystalline properties (Barberá et al., 1998).
Antimicrobial Activity
Compounds containing the pyrazole nucleus, including those structurally related to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, have shown promising antimicrobial activity. A series of novel compounds demonstrated in vitro antibacterial and antifungal activities, highlighting the potential of these substances in combating microbial infections. This research underlines the importance of such compounds in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Environmental and Biological Applications
The compound has been utilized in the development of sensors for environmental and biological applications, demonstrating specificity and sensitivity in detecting ions in samples. This application highlights the compound's utility in environmental monitoring and biological research, offering a tool for the precise measurement of specific ions in complex matrices (Zamani et al., 2009).
Mechanism of Action
The mechanism of action of “3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide” would depend on its intended use. Many pyrazole compounds have biological activity and can interact with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .
Safety and Hazards
Future Directions
The future directions for research on “3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole compounds, it could be of interest in fields such as medicinal chemistry .
properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)15-14(16(18)21)10-20(19-15)13-4-2-1-3-5-13/h1-10H,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAKSQYUJCUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)
![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)

![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)
![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)
![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)
